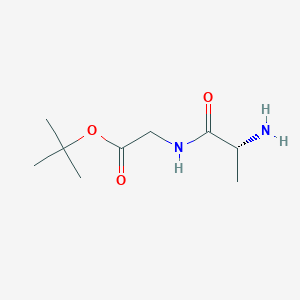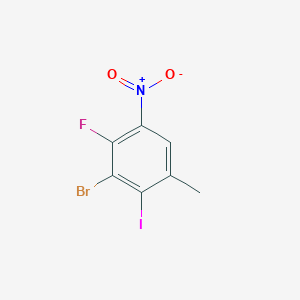
3-Bromo-4-fluoro-2-iodo-5-nitrotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluoro-2-iodo-5-nitrotoluene is an organic compound with the molecular formula C7H4BrFINO2 It is a derivative of toluene, where the methyl group is substituted with bromine, fluorine, iodine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-2-iodo-5-nitrotoluene typically involves multi-step reactions starting from toluene. The process includes:
Nitration: Introduction of the nitro group to the toluene ring.
Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms to the aromatic ring. This can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-2-iodo-5-nitrotoluene can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid or other oxidized forms.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of halogen atoms with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 3-Bromo-4-fluoro-2-iodo-5-nitrobenzoic acid.
Reduction: Formation of 3-Bromo-4-fluoro-2-iodo-5-aminotoluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-fluoro-2-iodo-5-nitrotoluene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into new drug candidates and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-2-iodo-5-nitrotoluene depends on the specific reactions it undergoes. For example, in cross-coupling reactions, the compound acts as an electrophile, where the halogen atoms are replaced by other groups through the formation of carbon-carbon bonds. The nitro group can also participate in electron-withdrawing effects, influencing the reactivity of the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-fluoro-2-nitrotoluene: Similar structure but lacks the iodine atom.
2-Iodo-5-nitrotoluene: Similar structure but lacks the bromine and fluorine atoms.
3-Iodo-4-nitrotoluene: Similar structure but lacks the bromine and fluorine atoms.
Uniqueness
3-Bromo-4-fluoro-2-iodo-5-nitrotoluene is unique due to the presence of multiple halogen atoms and a nitro group on the same aromatic ring. This combination of substituents provides distinct reactivity patterns and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research .
Properties
Molecular Formula |
C7H4BrFINO2 |
|---|---|
Molecular Weight |
359.92 g/mol |
IUPAC Name |
3-bromo-4-fluoro-2-iodo-1-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrFINO2/c1-3-2-4(11(12)13)6(9)5(8)7(3)10/h2H,1H3 |
InChI Key |
ILROFFXQJGXJKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1I)Br)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


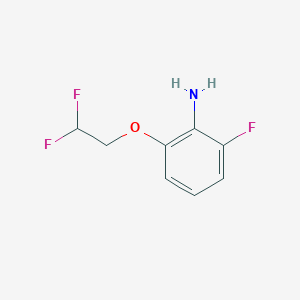
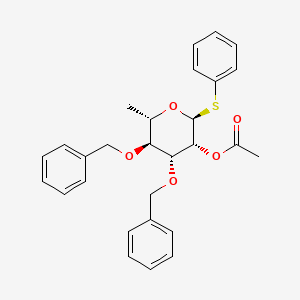


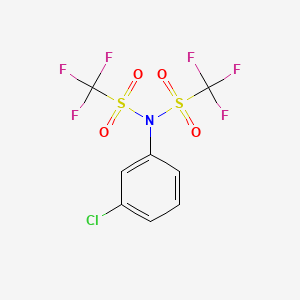
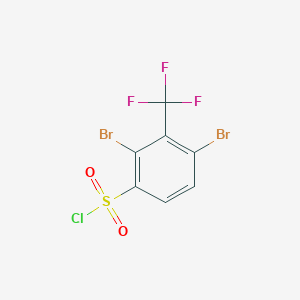
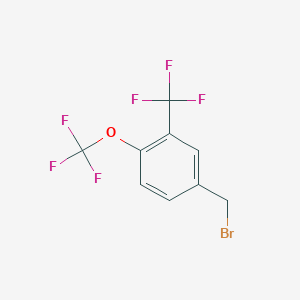
![Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone](/img/structure/B12853677.png)
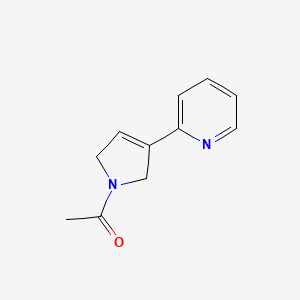
![5-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12853680.png)
![2-Cyclopropylbenzo[d]oxazol-7-amine](/img/structure/B12853690.png)
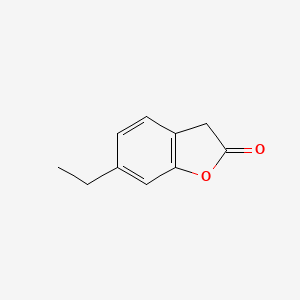
![3-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853703.png)
